molecular formula C20H17BCl2N4O6 B8073081 TH 1217

TH 1217

Cat. No.: B8073081
M. Wt: 491.1 g/mol
InChI Key: HWFRCQHNILGMLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of TH1217 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving chlorination, nitration, and boronation steps .

Industrial Production Methods

Industrial production of TH1217 is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions, followed by purification steps such as crystallization and chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

TH1217 undergoes various chemical reactions, including:

    Oxidation: TH1217 can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: The compound can be reduced to form reduced derivatives.

    Substitution: TH1217 can undergo substitution reactions where functional groups are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.

Major Products Formed

Scientific Research Applications

TH1217 has a wide range of scientific research applications, including:

Mechanism of Action

TH1217 exerts its effects by selectively inhibiting dCTPase, an enzyme involved in nucleotide metabolism. By inhibiting dCTPase, TH1217 enhances the cytotoxic effects of cytidine analogues in leukemia cells. Additionally, it modulates interactions with SARS-CoV-2 proteins, contributing to its anti-COVID-19 activity. The molecular targets and pathways involved include the inhibition of dCTPase and the modulation of viral protein interactions .

Comparison with Similar Compounds

Similar Compounds

    TH1216: Another dCTPase inhibitor with similar properties but different potency and selectivity.

    TH1218: A compound with similar structure but different functional groups, leading to variations in activity and applications.

Uniqueness of TH1217

TH1217 stands out due to its high potency and selectivity as a dCTPase inhibitor, with an IC50 value of 47 nM. Its ability to enhance the cytotoxic effects of cytidine analogues and modulate interactions with SARS-CoV-2 makes it a unique and valuable compound in both cancer and viral research .

Properties

IUPAC Name

1-[4-[(5,6-dichloro-2-methyl-4-nitrobenzimidazol-1-yl)methyl]phenyl]-5-methyl-2,8-dioxa-5-azonia-1-boranuidabicyclo[3.3.0]octane-3,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BCl2N4O6/c1-11-24-19-15(7-14(22)18(23)20(19)26(30)31)25(11)8-12-3-5-13(6-4-12)21-27(2,9-16(28)32-21)10-17(29)33-21/h3-7H,8-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFRCQHNILGMLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]12([N+](CC(=O)O1)(CC(=O)O2)C)C3=CC=C(C=C3)CN4C(=NC5=C(C(=C(C=C54)Cl)Cl)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BCl2N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901022533
Record name ZINC1775962367
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901022533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

491.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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